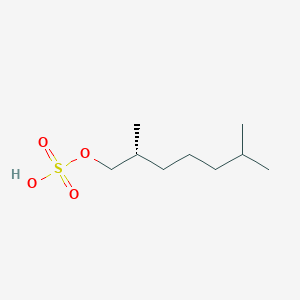
(2R)-2,6-dimethylheptyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,6-dimethylheptyl hydrogen sulfate is the (R)-enantiomer of 2,6-dimethylheptyl hydrogen sulfate. It is a conjugate acid of a (2R)-2,6-dimethylheptyl sulfate. It is an enantiomer of a (2S)-2,6-dimethylheptyl hydrogen sulfate.
Scientific Research Applications
Marine Biology and Bioactive Compounds
(2R)-2,6-Dimethylheptyl hydrogen sulfate has been studied for its presence and effects in marine biology. A study isolated this compound from a marine ascidian, Policitor adriaticus Drasche, and investigated its distribution in various orders of the class Ascidiacea. It was found to exhibit cytotoxicity in certain bioassays, suggesting potential biological activity and importance in marine ecosystems (Rosa et al., 1997).
Cytotoxic Activity
Another study focused on the isolation of (2R)-2,6-dimethylheptyl sulfate from the Mediterranean ascidian Halocynthia papillosa, along with other sulfated alkenes and alkanes, showing cytotoxic activity in vitro. This highlights the compound's potential in pharmacological research, particularly in exploring novel cytotoxic agents (Aiello et al., 2000).
Antibacterial and Antifungal Properties
Research has also identified antibacterial and antifungal properties of (2R)-2,6-dimethylheptyl sulfate. It was isolated from the hepatopancreas of the ascidian Halocynthia roretzi and exhibited these properties, indicating potential applications in developing new antimicrobial agents (Tsukamoto et al., 1994).
Impact on Phytoplankton Defense Mechanisms
The compound was also isolated from Daphnia pulex and found to induce morphological defense in a freshwater phytoplankton. This suggests a role in ecological interactions and could provide insights into aquatic ecosystem dynamics (Yasumoto et al., 2006).
properties
Product Name |
(2R)-2,6-dimethylheptyl hydrogen sulfate |
|---|---|
Molecular Formula |
C9H20O4S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
[(2R)-2,6-dimethylheptyl] hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m1/s1 |
InChI Key |
LICTUMJMBMBMQH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)COS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCC(C)COS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





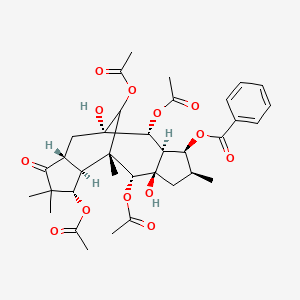
![N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide](/img/structure/B1253929.png)
![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)

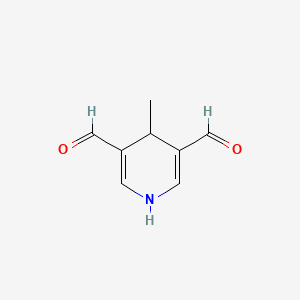
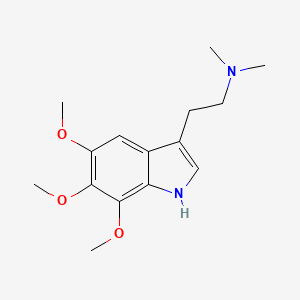
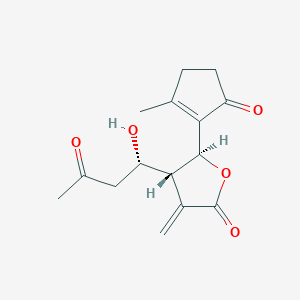
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
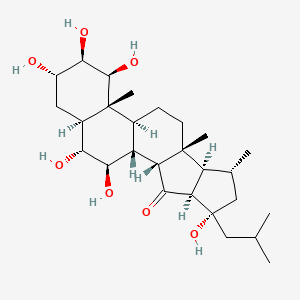

![(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid](/img/structure/B1253946.png)